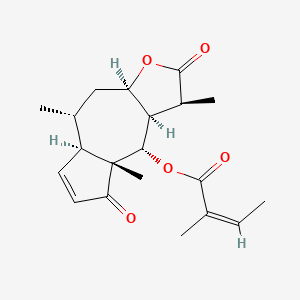

Brevilin A

描述

Brevilin A is a natural product found in Arnica longifolia with data available.

See also: Centipeda minima flowering top (part of).

作用机制

Brevilin A, also known as 6-O-angeloylplenolin, is a naturally occurring sesquiterpene lactone derived from Centipeda minima (L.) A.Br., a traditional Chinese medicine herb . It has been found to exhibit promising anti-cancer properties .

Target of Action

This compound has been found to interact with several targets, including STAT3 , TNF , HIF1A , PTEN , ESR1 , and MTOR . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and immune response .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it has been found to inhibit the activation of STAT3 , a transcription factor that plays a key role in many cellular processes, including cell growth and apoptosis . This compound also interacts with PTEN and HIF1A , as confirmed by molecular docking and dynamics simulations .

Biochemical Pathways

This compound affects several biochemical pathways, including the PI3K-Akt signaling pathway , FoxO signaling pathway , and HIF-1 signaling pathway . These pathways are involved in regulating cell growth, survival, and metabolism. This compound’s interaction with these pathways leads to downstream effects that contribute to its anti-cancer properties .

Result of Action

This compound has been found to induce dose- and time-dependent cell death in A549 cells, a type of lung cancer cell . Notably, treatment with this compound significantly reduced HIF-1α mRNA expression while increasing PTEN mRNA levels . These changes at the molecular level lead to cellular effects, such as inhibited cell proliferation and induced apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hepatic tumor microenvironment can affect the interplay between colorectal cancer cells and hepatic stellate cells, which in turn can influence the effectiveness of this compound . .

生化分析

Biochemical Properties

Brevilin A has been identified as an inhibitor of the STAT3/JAK pathway . It interacts with proteins such as STAT3, TNF, HIF1A, PTEN, ESR1, and MTOR . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to induce apoptosis and autophagy in cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to interact with PTEN and HIF1A .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to induce dose- and time-dependent cell death in A549 cells . This suggests that the compound’s effects may change over time in laboratory settings .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, this compound’s anti-tumor effects have been observed in various studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the PI3K-Akt signaling pathway, FoxO signaling pathway, and HIF-1 signaling pathway . It interacts with various enzymes and cofactors within these pathways .

生物活性

Brevilin A, a sesquiterpene lactone derived from the plant Centipeda minima, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammatory diseases. This article explores the compound's mechanisms of action, therapeutic potential, and case studies highlighting its efficacy.

This compound exhibits a multifaceted approach in modulating biological pathways:

-

Inhibition of JAK-STAT Signaling :

- This compound significantly inhibits the Janus kinase (JAK) pathway, particularly affecting signal transducer and activator of transcription 3 (STAT3) signaling. This inhibition is crucial as STAT3 is often hyperactivated in various cancers, contributing to tumor growth and survival .

- In a high-throughput screening study using human lung cancer A549 cells, this compound was identified as a potent inhibitor of both STAT3 and STAT1 signaling pathways, leading to reduced cell proliferation and survival in STAT3-dependent cancer cell lines .

-

Anti-inflammatory Properties :

- This compound has been shown to ameliorate acute lung injury by inhibiting the IκB kinase (IKK) pathway, which is pivotal for NF-κB activation. This action reduces inflammation by covalently modifying IKKα/β, thereby blocking downstream inflammatory responses .

- In vitro studies demonstrated that this compound effectively reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophages stimulated with lipopolysaccharides (LPS), indicating its anti-inflammatory potential .

-

Antitumor Effects :

- The compound has shown promising results in various cancers, including colorectal cancer (CRC) and prostate cancer. In CRC models, this compound decreased cell viability and induced apoptosis in HCT-116 and CT26 cells through STAT3 inhibition .

- In prostate cancer xenograft models, this compound inhibited tumor growth by modulating the lncRNA H19/miR-194/E2F3 axis, which is involved in cell proliferation and invasion .

Alopecia Areata Treatment

A recent case series evaluated the efficacy of topical and systemic this compound in patients with alopecia areata (AA), an autoimmune condition characterized by hair loss. The study involved 13 patients who received this compound treatment for 6 to 18 months. Although the overall improvement measured by the Severity of Alopecia Tool (SALT) score was not statistically significant, some patients reported notable benefits, suggesting potential as an alternative therapy for certain forms of AA .

Acute Lung Injury

In a study focused on acute lung injury models, this compound demonstrated its ability to inhibit inflammatory responses effectively. The compound reduced LPS-induced inflammation in macrophages and improved outcomes in animal models of lung injury .

Summary of Research Findings

化学反应分析

Michael Addition Reactions

The α,β-unsaturated ketone group in Brevilin A enables covalent interactions with nucleophilic thiol groups via Michael addition. This reactivity underpins its biological activity and synthetic derivatization potential.

Key Findings :

-

Reaction with Dithiothreitol (DTT) :

this compound forms a covalent adduct with DTT (molecular weight shift: +346.09 Da) through Michael addition at the C2=C3 double bond, confirmed by LC-MS ([M+Cl]⁻ observed at m/z 535.10) . -

Cysteine Modification in IKKβ :

LC-MS/MS analysis identified covalent binding to Cys114 of IKKβ, critical for NF-κB inhibition. Molecular docking revealed:

Stability and Reactivity Under Redox Conditions

This compound’s α,β-unsaturated ketone is redox-sensitive, influencing its functional interactions:

-

Reduction by DTT : Saturates the electrophilic C2=C3 bond, abolishing anti-inflammatory activity (e.g., NO production inhibition drops from 78% to 12%) .

-

Oxidative Stress Response : Reacts with glutathione (GSH) in cellular environments, forming GSH adducts detectable via LC-MS .

Analytical Characterization of Reaction Products

Advanced techniques validate this compound’s reactivity:

-

LC-MS/MS : Identifies covalent protein adducts (e.g., IKKβ peptide YLNQFENCCGLR with +346.09 Da shift) .

-

NMR Spectroscopy : Confirms structural integrity post-modification (e.g., δ 5.8–6.2 ppm for olefinic protons in derivatives) .

This compound’s chemical reactivity centers on its α,β-unsaturated ketone, enabling both biological interactions and synthetic diversification. Strategic modifications yield derivatives with enhanced bioactivity, while analytical methods provide precise characterization of reaction pathways. These findings position this compound as a versatile scaffold for drug development targeting inflammatory and oncogenic pathways.

属性

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6-/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPZVXLWANEJJ-UXPPPGSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318484 | |

| Record name | Brevilin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-32-5 | |

| Record name | Brevilin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevelin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brevilin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVELIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKT624Z4TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。